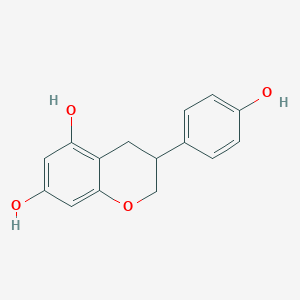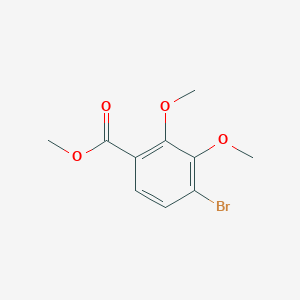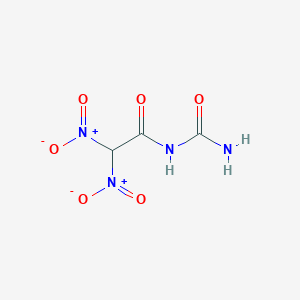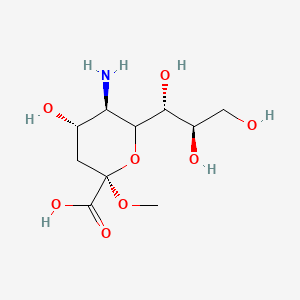
2-O-Methyl-alpha-neuraminic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-Methyl-alpha-neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are typically found at the terminal positions of glycoproteins and glycolipids on cell surfaces. These compounds play crucial roles in cellular communication, pathogen recognition, and immune response
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Methyl-alpha-neuraminic acid can be achieved through several methods. One common approach involves the use of N-acetyl-2-O-methyl-alpha-neuraminic acid methyl ester 4,7,8,9-tetraacetate as a starting material. This compound undergoes a series of reactions, including hydrolysis and deacetylation, to yield this compound . Another method involves the use of barium dihydroxide in water, which facilitates the conversion of the starting material to the desired product over a period of 16 hours under heating conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
2-O-Methyl-alpha-neuraminic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as hydroxyl groups and the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in the formation of alcohols.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
2-O-Methyl-alpha-neuraminic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role in cellular communication and pathogen recognition.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of 2-O-Methyl-alpha-neuraminic acid involves its interaction with specific molecular targets and pathways. This compound can bind to sialic acid receptors on cell surfaces, influencing cellular communication and immune response. It may also inhibit the activity of certain enzymes, such as neuraminidases, which play a role in the spread of viral infections . The exact pathways involved in its mechanism of action are still under investigation, but it is clear that this compound has significant biological activity.
類似化合物との比較
2-O-Methyl-alpha-neuraminic acid can be compared to other similar compounds, such as N-acetylneuraminic acid and N-glycolylneuraminic acid. These compounds share a similar nine-carbon backbone but differ in their functional groups and structural modifications.
N-Acetylneuraminic Acid: This compound is the most common form of sialic acid and is widely studied for its role in cellular communication and pathogen recognition.
N-Glycolylneuraminic Acid: This compound has a glycolyl group at the nitrogen position and is less common in humans but more prevalent in other mammals.
This structural modification sets it apart from other sialic acids and makes it a valuable compound for research and industrial applications .
特性
分子式 |
C10H19NO8 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC名 |
(2R,4S,5R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C10H19NO8/c1-18-10(9(16)17)2-4(13)6(11)8(19-10)7(15)5(14)3-12/h4-8,12-15H,2-3,11H2,1H3,(H,16,17)/t4-,5+,6+,7+,8?,10+/m0/s1 |
InChIキー |
OMVQZDUAKZZNEF-RHAHOVCOSA-N |
異性体SMILES |
CO[C@@]1(C[C@@H]([C@H](C(O1)[C@@H]([C@@H](CO)O)O)N)O)C(=O)O |
正規SMILES |
COC1(CC(C(C(O1)C(C(CO)O)O)N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


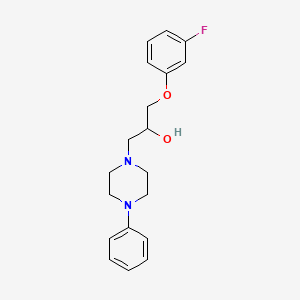
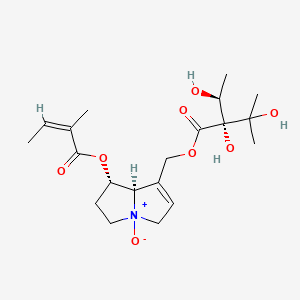
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
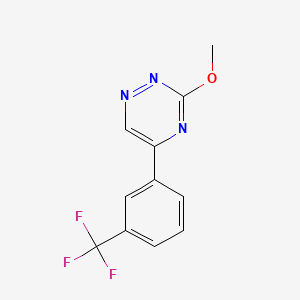
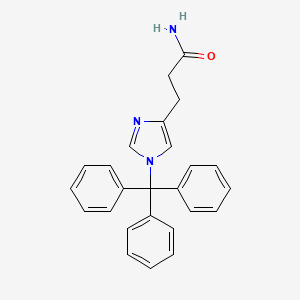
![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

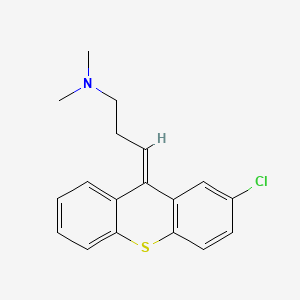
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![(2R,3R)-2,3-Bis(acetyloxy)butanedioic Acid Mono[(10S)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] Ester](/img/structure/B13421227.png)
